REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.[BH3-]C#N.[Na+].[C:18](O)([C:20]([F:23])([F:22])[F:21])=O.[H][H].O.FC(F)(F)C=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[F:21][C:20]([F:23])([F:22])[CH2:18][NH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:11])([F:12])[F:13])[CH:3]=1 |f:1.2,5.6,7.8|
|
Name
|
|
Quantity
|
30.09 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C#N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
21.35 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
O.FC(C=O)(F)F
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained below 5° C.
|
Type
|
CUSTOM
|
Details
|
slightly exothermic reaction
|
Type
|
CUSTOM
|
Details
|
precipitated solids
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
Organic and aqueous phases of the filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with CH2Cl2 (3×150 mL)
|
Type
|
CONCENTRATION
|
Details
|
Combined organic extracts were concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
collected previously
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed (H2O, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through a short pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallization from EtOAc/hexanes
|
Reaction Time |
41 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CNC1=CC(=C(C#N)C=C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |